3-Amino-N-butylbenzenesulfonamide

Androgen Receptor Antagonism Prostate Cancer Benzenesulfonamide SAR

3-Amino-N-butylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol. It belongs to the N-alkylbenzenesulfonamide class, a group investigated for androgen receptor (AR) antagonism and potassium channel modulation.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 143173-93-7
Cat. No. B126945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-butylbenzenesulfonamide
CAS143173-93-7
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=CC(=C1)N
InChIInChI=1S/C10H16N2O2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7,11H2,1H3
InChIKeyWGOUCTJBESOZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-butylbenzenesulfonamide (CAS 143173-93-7): A Positional Isomer of the Antiandrogenic Benzenesulfonamide Class


3-Amino-N-butylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol [1]. It belongs to the N-alkylbenzenesulfonamide class, a group investigated for androgen receptor (AR) antagonism and potassium channel modulation [2][3]. The compound features a primary amino group at the meta-position on the benzene ring, distinguishing it from the parent molecule N-butylbenzenesulfonamide (NBBS, CAS 3622-84-2) and other positional isomers. This substitution pattern is critical, as structure-activity relationship (SAR) studies on NBBS derivatives indicate that ring substitutions profoundly affect AR antagonistic potency [2].

Why 3-Amino-N-butylbenzenesulfonamide Cannot Be Substituted with Unsubstituted NBBS or Other Positional Isomers


The biological activity of N-alkylbenzenesulfonamides is highly sensitive to ring substitutions. The parent compound NBBS is a known AR antagonist, but its potency is moderate (IC50 ~10 µM for AR-mediated transactivation) [1]. Key SAR findings show that substitutions on the benzene ring can dramatically alter AR antagonism, with bulkier groups decreasing activity and electron-withdrawing groups (like NO2) increasing it [1][2]. The 3-amino substitution in the target compound introduces a hydrogen-bond donor and acceptor, which is absent in NBBS and its 2-amino or 4-amino isomers. This fundamental electronic change makes potency and selectivity predictions unreliable across the class. Generic substitution with NBBS or a positional isomer without empirical verification risks selecting a compound with different, potentially inferior, biological activity.

Quantitative Differentiation Evidence for 3-Amino-N-butylbenzenesulfonamide vs. Closest Analogs


AR Antagonism Potency: 3-Amino Derivative Lacks Published Head-to-Head Data Against Parent NBBS

No published head-to-head comparison of AR antagonism between 3-Amino-N-butylbenzenesulfonamide and its parent compound NBBS or other analogs was identified. The parent compound NBBS has a reported AR-mediated transactivation inhibition IC50 of approximately 10 µM in LNCaP cells [1]. SAR analysis from the same study indicates that benzene ring substitutions can either enhance or diminish potency, but the magnitude and direction for a 3-amino group have not been experimentally determined [1]. This represents a critical evidence gap; the compound cannot be assumed to perform identically to NBBS.

Androgen Receptor Antagonism Prostate Cancer Benzenesulfonamide SAR

KV3.1 Potassium Channel Blockade: 3-Amino Substitution is Predicted to Reduce Potency vs. Nitro-Substituted Analogs

A study on N-alkyl-benzenesulfonamides as KV3.1 channel blockers found that the presence of a nitro group (NO2) increased blockade effectiveness, while amino groups (and bulkier groups) decreased it [1]. The IC50 of six tested analogs ranged from 9 to 55 µM. The 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) blocked KV3.1 with an IC50 around 10 µM [1]. Based on this SAR, the 3-amino derivative is expected to be less potent than nitro-containing congeners, though no direct measurement is available.

KV3.1 Channel Blockers Sulfonamide SAR Neuronal Excitability

Purity and Physical Form: Defined Crystalline Material with a Known Melting Point vs. Liquid or Amorphous Alternatives

3-Amino-N-butylbenzenesulfonamide is supplied as a crystalline solid with a reported melting point of 73-77 °C and typical commercial purity of 95-98% . In contrast, the parent compound NBBS (CAS 3622-84-2) is a liquid at room temperature with a boiling point of 314 °C [1]. This difference in physical state has direct implications for handling, formulation, and long-term storage stability.

Chemical Purity Physical Characterization Procurement Specification

Recommended Research Applications for 3-Amino-N-butylbenzenesulfonamide Based on Available Evidence


Androgen Receptor SAR Probe in Prostate Cancer Research

Based on the established antiandrogenic activity of its NBBS parent scaffold, 3-Amino-N-butylbenzenesulfonamide can serve as a meta-amino substituted probe to explore how hydrogen-bonding capability at the 3-position affects AR binding and nuclear translocation. The parent compound NBBS is a validated AR antagonist that inhibits PSA expression and LNCaP cell growth . This analog can be used in structure-activity relationship studies to map the pharmacophore of benzenesulfonamide-based AR antagonists, particularly to test whether the amino group enhances or reduces receptor affinity relative to the unsubstituted NBBS.

KV3.1 Channel Blocker Profiling in Neuronal Excitability Studies

The N-alkylbenzenesulfonamide class has been established as a new class of open-channel blockers of KV3.1 potassium channels, with IC50 values ranging from 9 to 55 µM . The 3-amino substitution is predicted to reduce potency relative to electron-withdrawing substituents like nitro groups, but it remains a valuable tool compound for testing the effect of an electron-donating amino group on channel blockade kinetics and reversibility. It can be used in whole-cell patch-clamp electrophysiology assays on KV3.1-expressing L-929 cells to define the full SAR landscape.

Chemical Intermediate for Sulfonamide Derivative Libraries

The presence of a free primary aromatic amine in the meta-position makes this compound a versatile synthetic intermediate for generating diverse benzenesulfonamide libraries through diazotization, acylation, or reductive amination. This contrasts with the parent NBBS, which lacks a reactive handle for further functionalization. The compound is available from specialty chemical suppliers in 95-98% purity , suitable for use as a building block in medicinal chemistry campaigns targeting androgen receptor or ion channel programs.

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